molecular formula C23H16O2 B8765365 2-Benzoyl-3,5-diphenylfuran CAS No. 57314-28-0

2-Benzoyl-3,5-diphenylfuran

Cat. No. B8765365
CAS RN: 57314-28-0
M. Wt: 324.4 g/mol
InChI Key: WARDLFLSFXYNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491821B2

Procedure details

To a mixture of benzaldehyde (2.6 ml, 25.58 mmol) and acetophenone (6 ml, 51.44 mmol) in anhydrous benzene (3 ml), was added boron trifluoride diethyl etherate (8 ml, 63.13 mmol) at RT. The mixture was heated at reflux for 2 h, cooled to RT, acetone was added (5 ml), and the resulting dark red solution was poured into ether (250 ml). A dark yellow precipitate formed, which was isolated and redissolved in acetone (30 ml), ether was added until the yellow solid was formed, isolated and dried to provide 2,4,6-triphenyl-pyranylium (3.87 g, 48%, mw=309). To a suspension of 2,4,6-triphenyl-pyranylium (3.86 g, 12.5 mmol) in acetone (50 ml), was added a solution of Na2CO3 (1.7 g, 16 mmol) in H2O (4.6 ml), and the mixture was stirred at RT for 2 h. To the reaction mixture, iodine (4.1 g, 16.1 mmol) was added, and the resulting mixture was stirred at RT overnight, then poured into a solution of sodium thiosulfate pentahydrate (40.0 g, 160 mmol) in water (250 ml), extracted with CH2Cl2. The organic phase was washed with brine, dried over anhydrous sodium sulfate, decanted, and the organic solution concentrated under reduced pressure. The residue was purified by silica gel chromatography (1% EtOAc in hexane) to provide (3,5-diphenylfuran-2-yl)-phenyl-methanone (intermediate XXVIa, 1.6 g, 19%) as a yellow solid.
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Name
sodium thiosulfate pentahydrate
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C+:7]2[CH:12]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:10]=[C:9]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)O2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[Na+].[Na+].II.[OH2:33].[OH2:34].O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>CC(C)=O.O>[C:13]1([C:11]2[CH:10]=[C:9]([C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)[O:33][C:12]=2[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[O:34])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3,5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
3.86 g
Type
reactant
Smiles
C1(=CC=CC=C1)[C+]1OC(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
4.6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
4.1 g
Type
reactant
Smiles
II
Step Four
Name
sodium thiosulfate pentahydrate
Quantity
40 g
Type
reactant
Smiles
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at RT overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
the organic solution concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (1% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(OC(=C1)C1=CC=CC=C1)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 39.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.